

JNJ-10397049: A Precision Tool for Unraveling Orexin Receptor Functions

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Compound of Interest		
Compound Name:	JNJ-10397049	
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A Comparative Guide for Researchers in Neuroscience and Drug Development

The orexin system, with its two G protein-coupled receptors, OX1 and OX2, plays a critical role in regulating a host of physiological processes, most notably the sleep-wake cycle. Distinguishing the individual contributions of these closely related receptors has been a significant challenge. The advent of selective pharmacological tools has been instrumental in dissecting their distinct functions. This guide provides a comprehensive comparison of **JNJ-10397049**, a highly selective OX2 receptor antagonist, with other orexin receptor modulators, and details the experimental approaches where it serves as an invaluable tool for differentiating OX1 and OX2 receptor-mediated effects.

Unmasking Specificity: A Quantitative Comparison

The utility of a pharmacological tool lies in its selectivity. **JNJ-10397049** exhibits a remarkable preference for the OX2 receptor, a property that is evident when its binding affinities and functional potencies are compared with other orexin antagonists. As highlighted in the table below, **JNJ-10397049**'s high selectivity for OX2R contrasts with dual antagonists and selective OX1R antagonists, making it an ideal probe for isolating OX2R function.

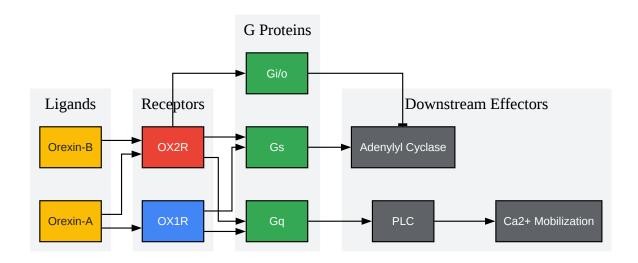


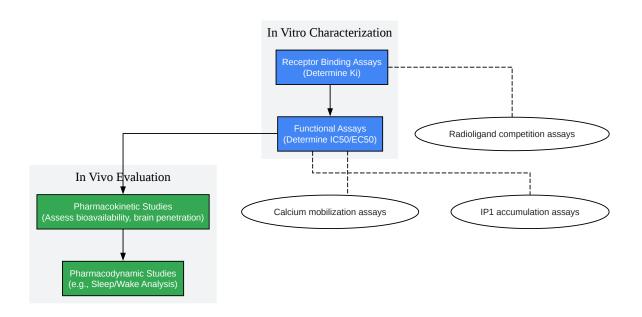
Compound	Target(s)	Binding Affinity (pKi)	Functional Potency (pKB/pIC50)	Selectivity
JNJ-10397049	OX2R	OX1: 5.18, OX2: 8.10 - 8.3[1]	OX1: 5.97, OX2: 8.35 (IP1 accumulation)[1]; OX1: 5.9, OX2: 8.5	~600-fold for OX2R over OX1R[2]
SB-334867	OX1R	OX1: 7.17[3]	OX1: 7.2, OX2: < 5 (Ca2+ release) [4]	>50-fold for OX1R over OX2R[4]
Suvorexant	OX1R/OX2R	OX1: 8.9, OX2: 8.9[5]	-	Dual Antagonist
Almorexant	OX1R/OX2R	OX1: 8.0, OX2: 8.0[5]	-	Dual Antagonist

Illuminating Orexin Signaling Pathways

Orexin receptors, upon activation by their endogenous ligands orexin-A and orexin-B, trigger a cascade of intracellular signaling events. Both OX1 and OX2 receptors primarily couple to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] However, evidence suggests that they can also couple to other G proteins, such as Gi/o and Gs, adding layers of complexity to their signaling repertoire.[8][9][10] The high selectivity of **JNJ-10397049** allows researchers to isolate and study the downstream consequences of OX2R-specific signaling.







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